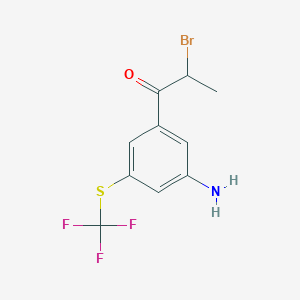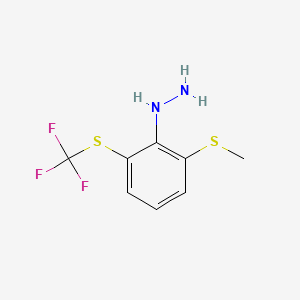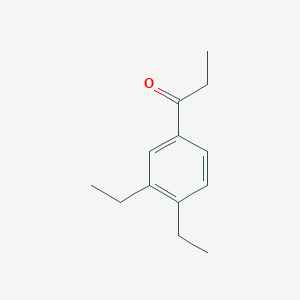
1-(3,4-Diethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is a ketone derivative characterized by the presence of a propanone group attached to a diethyl-substituted phenyl ring
Preparation Methods
The synthesis of 1-(3,4-Diethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-diethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include an anhydrous environment and a controlled temperature to ensure the desired product yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and yield. These methods often include continuous flow processes and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
1-(3,4-Diethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(3,4-diethylphenyl)propan-1-ol. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Diethylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3,4-Diethylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)propan-1-one: Similar in structure but with methyl groups instead of ethyl groups. This difference can affect the compound’s reactivity and applications.
1-(2,4-Dimethylphenyl)propan-1-one: Another structural isomer with different substitution patterns on the phenyl ring, leading to variations in chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3,4-diethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-10-7-8-12(13(14)6-3)9-11(10)5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
YNDBTUMHKXEXST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


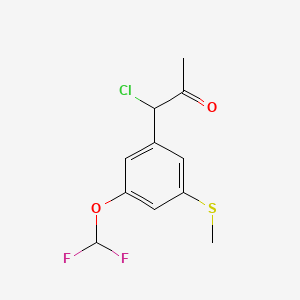
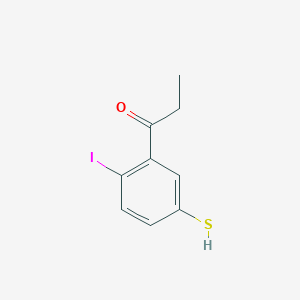
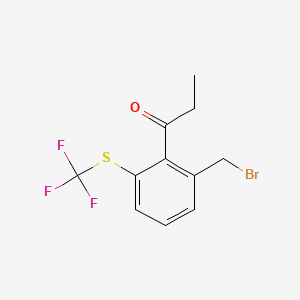
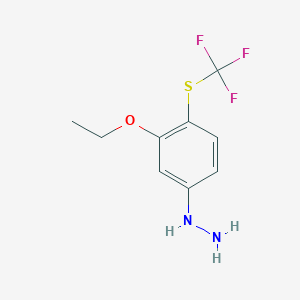
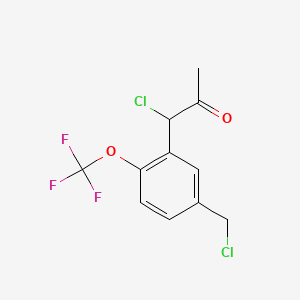
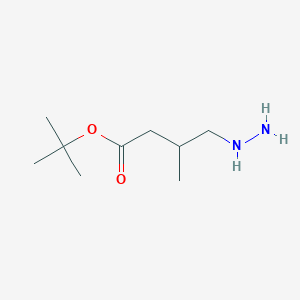
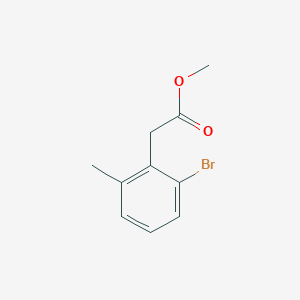
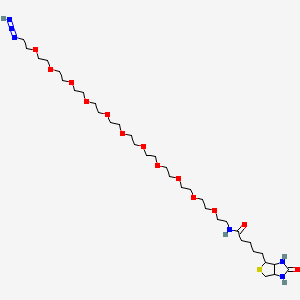

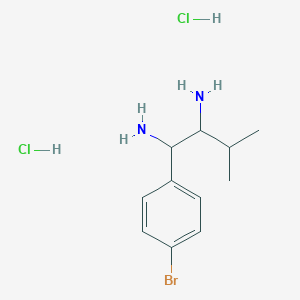
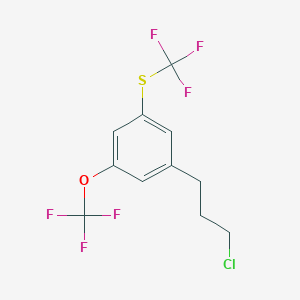
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)
